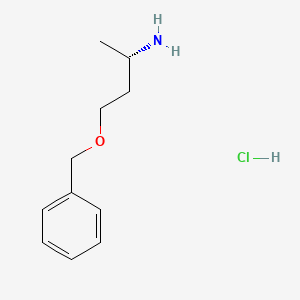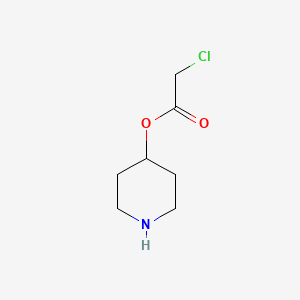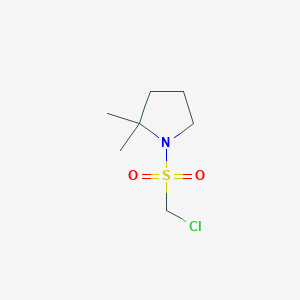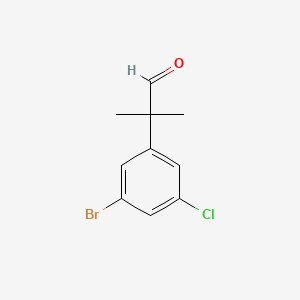
2-(3-Bromo-5-chlorophenyl)-2-methylpropanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Bromo-5-chlorophenyl)-2-methylpropanal is an organic compound characterized by the presence of both bromine and chlorine atoms attached to a benzene ring, along with a methyl group and an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-5-chlorophenyl)-2-methylpropanal typically involves the bromination and chlorination of a benzene derivative, followed by the introduction of a methyl group and an aldehyde functional group. One common method involves the use of N-bromosuccinimide (NBS) for bromination and a suitable chlorinating agent for chlorination. The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure selective substitution at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes, followed by purification steps to isolate the desired product. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Bromo-5-chlorophenyl)-2-methylpropanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in ether.
Substitution: NaOH in water or alcohol, KOtBu in tert-butanol.
Major Products Formed
Oxidation: 2-(3-Bromo-5-chlorophenyl)-2-methylpropanoic acid.
Reduction: 2-(3-Bromo-5-chlorophenyl)-2-methylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(3-Bromo-5-chlorophenyl)-2-methylpropanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(3-Bromo-5-chlorophenyl)-2-methylpropanal involves its interaction with molecular targets such as enzymes and receptors. The presence of the bromine and chlorine atoms can influence the compound’s reactivity and binding affinity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
2-(3-Bromo-5-chlorophenyl)-4,6-diphenyl-1,3,5-triazine: A compound with similar bromine and chlorine substitution on the benzene ring but with additional phenyl and triazine groups.
(3-Bromo-5-chlorophenyl)(morpholino)methanone: A compound with a similar bromine and chlorine substitution but with a morpholino group instead of the aldehyde.
Uniqueness
2-(3-Bromo-5-chlorophenyl)-2-methylpropanal is unique due to the presence of both bromine and chlorine atoms on the benzene ring, along with a methyl group and an aldehyde functional group. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C10H10BrClO |
|---|---|
Peso molecular |
261.54 g/mol |
Nombre IUPAC |
2-(3-bromo-5-chlorophenyl)-2-methylpropanal |
InChI |
InChI=1S/C10H10BrClO/c1-10(2,6-13)7-3-8(11)5-9(12)4-7/h3-6H,1-2H3 |
Clave InChI |
CKNWNRYHFJAJBB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C=O)C1=CC(=CC(=C1)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


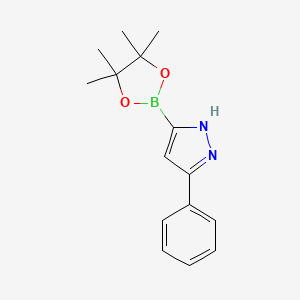
![1-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-ol](/img/structure/B13557442.png)
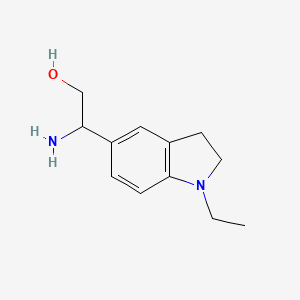
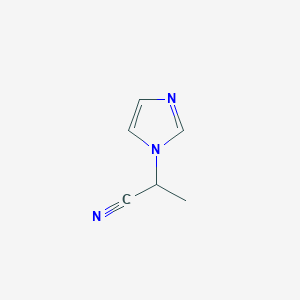
![3-{4-[(5-aminopentyl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione,trifluoroaceticacid](/img/structure/B13557453.png)
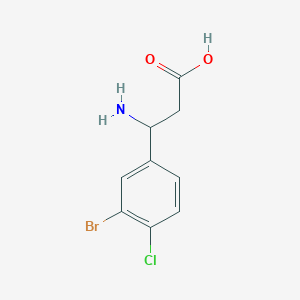
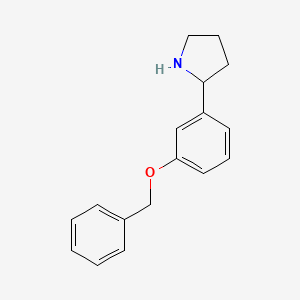
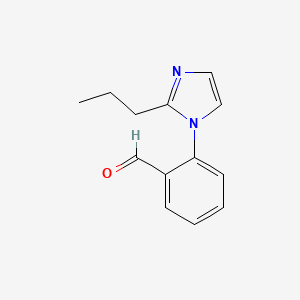
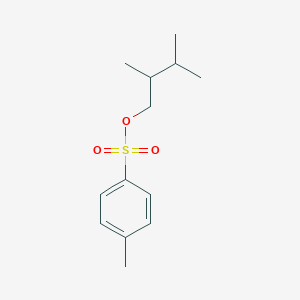
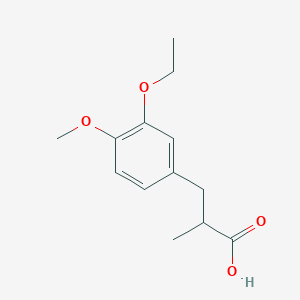
![rac-[(2R,4R)-4-aminooxan-2-yl]methanol](/img/structure/B13557476.png)
